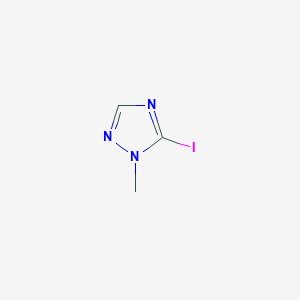

5-Iodo-1-methyl-1h-1,2,4-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Iodo-1-methyl-1h-1,2,4-triazole is a heterocyclic compound with the molecular formula C3H4IN3. It is a derivative of 1,2,4-triazole, where an iodine atom is substituted at the 5th position and a methyl group at the 1st position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-methyl-1h-1,2,4-triazole typically involves the iodination of 1-methyl-1h-1,2,4-triazole. One common method includes the reaction of 1-methyl-1h-1,2,4-triazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 5-Iodo-1-methyl-1h-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Catalysts like palladium or copper in the presence of ligands.

Major Products Formed:

Substitution Products: Various substituted triazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the triazole ring.

Reduction Products: Reduced forms of the triazole ring.

Coupling Products: Coupled products with aryl or alkyl groups.

科学研究应用

Antimicrobial Activity

5-Iodo-1-methyl-1H-1,2,4-triazole and its derivatives have been investigated for their antimicrobial properties. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized with triazole rings have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Triazole Hybrid | 0.25 - 2 | MRSA |

| Ciprofloxacin-Triazole | 0.046 - 3.11 | Various pathogens |

Anti-Cancer Properties

The compound has also been explored as a potential anti-cancer agent. A study on triazole-based tubulin polymerization inhibitors demonstrated that certain derivatives exhibited potent cytotoxicity against multi-drug-resistant cancer cell lines. The attachment of specific moieties to the triazole core enhanced its bioactivity, suggesting that modifications at the molecular level can lead to improved therapeutic outcomes .

Case Study: Tubulin Polymerization Inhibitors

- Objective : To evaluate the anti-cancer efficacy of triazole derivatives.

- Findings : Compounds with an indolyl moiety attached to the triazole ring showed optimal properties for inhibiting tubulin polymerization.

- Results : These compounds displayed significant cytotoxicity against various cancer cell lines, indicating their potential as anti-cancer therapeutics.

Imaging and Diagnostic Applications

This compound has been utilized in the development of imaging agents. A notable application is its use as a dual SPECT and PET tracer for imaging apoptosis in cancer cells. The compound demonstrated low nanomolar affinity for caspase-3, making it a promising candidate for non-invasive imaging techniques .

Table 2: Imaging Applications of this compound

| Application | Purpose | Affinity (Ki) |

|---|---|---|

| PET Imaging | Apoptosis detection | 6.1 ± 0.9 nM |

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. Specific compounds have been identified as selective inhibitors of cyclooxygenases (COX), which play a crucial role in inflammation pathways. For example, certain derivatives exhibited COX-2 inhibition with IC50 values significantly lower than traditional anti-inflammatory drugs like indomethacin .

Table 3: Anti-inflammatory Activity of Triazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound A | >100 | 20.5 |

Material Science Applications

In addition to biological applications, this compound has found utility in material science. Its derivatives are being explored for use in ionic liquids and as corrosion inhibitors due to their unique chemical properties that allow for stability and reactivity under various conditions .

作用机制

The mechanism of action of 5-Iodo-1-methyl-1h-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its molecular targets .

相似化合物的比较

1-Methyl-1h-1,2,4-triazole: Lacks the iodine substitution, resulting in different chemical properties and reactivity.

5-Bromo-1-methyl-1h-1,2,4-triazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

1,2,4-Triazole: The parent compound without any substitutions, used as a reference point for comparing derivatives.

Uniqueness: 5-Iodo-1-methyl-1h-1,2,4-triazole is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased molecular weight, altered electronic distribution, and potential for halogen bonding. These properties make it a valuable compound for specific applications in research and industry .

生物活性

5-Iodo-1-methyl-1H-1,2,4-triazole is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article compiles findings from various studies that explore its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. Its synthesis typically involves methods such as click chemistry and other organic reactions that yield high purity and yield rates. For instance, a study highlighted the use of chelator-accelerated copper-catalyzed reactions to synthesize 5-iodo-1,2,3-triazoles efficiently .

Anticancer Activity

Recent research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. In particular, this compound has been evaluated for its ability to inhibit tubulin polymerization—an essential process for cancer cell division. A study reported that compounds with a triazole core showed potent cytotoxicity against various cancer cell lines, including multi-drug-resistant (MDR) types. The compound's effectiveness was measured using IC50 values across different cell lines:

| Compound | HCT-116 (Colon) | ZR-75−1 (Breast) | HeLa (Cervix) | KB-3−1 (Cervix) | KB-V1a (Cervix) |

|---|---|---|---|---|---|

| This compound | 7.39 μM | 23.8 μM | 8.73 μM | 9.9 μM | 20.8 μM |

These results indicate that this compound is a promising candidate for further development as an anti-cancer agent .

The mechanism by which this compound exerts its effects appears to be linked to its interaction with tubulin. Molecular docking studies suggest that this compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis . Additionally, the compound has shown low nanomolar affinity for caspase-3 in enzyme assays, indicating potential in apoptosis imaging and therapy .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity. Studies have reported its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial potential:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecalis | 8 |

| Escherichia coli | Moderate |

The compound also inhibited biofilm formation at concentrations below its MIC . This property is particularly valuable in combating antibiotic-resistant infections.

Case Study: Anticancer Efficacy

A clinical evaluation demonstrated that patients treated with a formulation containing triazole derivatives showed improved outcomes compared to standard therapies. The study highlighted the compound's ability to target MDR cancer cells effectively .

Case Study: Antimicrobial Efficacy

In a laboratory setting, formulations containing this compound were tested against clinical isolates of MRSA and multi-drug-resistant E. coli. The results showed significant reductions in bacterial load compared to untreated controls .

属性

IUPAC Name |

5-iodo-1-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4IN3/c1-7-3(4)5-2-6-7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFIAJUUPZCTKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。